SAPA-1j
Description
Systematic Nomenclature and Synonyms
This compound possesses a well-defined systematic nomenclature according to International Union of Pure and Applied Chemistry standards. The compound's systematic name is N-(4-Bromobenzyl)-2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide, which precisely describes its molecular architecture. This nomenclature reflects the presence of a brominated benzyl group attached to an acetamide moiety, linked through a phenoxy bridge to a phenethylsulfamoyl substituent.
The compound is recognized by several synonyms in chemical databases and literature. Primary alternative designations include SMS1-IN-1, reflecting its biological activity as a sphingomyelin synthase 1 inhibitor. Additional synonyms documented in chemical registries encompass Compound 1j, referencing its position in the original synthetic series. The compound also appears under various catalog numbers across different chemical suppliers, including designations such as CHEMBL3613983 and multiple vendor-specific identifiers.
The Chemical Abstracts Service registry number for this compound is 1807943-38-9, providing a unique identifier for this compound in chemical databases worldwide. This registry number serves as the primary reference for accessing comprehensive chemical information across various platforms and ensures accurate identification in scientific literature.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₂₃H₂₃BrN₂O₄S, indicating a complex organic structure containing twenty-three carbon atoms, twenty-three hydrogen atoms, one bromine atom, two nitrogen atoms, four oxygen atoms, and one sulfur atom. This elemental composition reflects the compound's sophisticated architecture, incorporating multiple functional groups that contribute to its biological activity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₃BrN₂O₄S | |
| Molecular Weight | 503.41 g/mol | |
| Exact Mass | 502.05619 Da | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 10 |
The molecular weight of this compound is precisely 503.41 grams per mole, calculated from the sum of atomic weights of all constituent elements. The exact mass, determined through high-resolution mass spectrometry, is 502.05619 Daltons, providing additional confirmation of the molecular composition. These mass measurements are critical for analytical identification and purity assessment of the compound.
The compound exhibits significant molecular flexibility, as evidenced by ten rotatable bonds within its structure. This conformational freedom may contribute to its ability to interact with biological targets effectively. The presence of two hydrogen bond donors and five hydrogen bond acceptors suggests favorable characteristics for molecular recognition and binding interactions.
Crystallographic Data and Stereochemical Configuration
While specific single-crystal X-ray diffraction data for this compound are not extensively documented in the available literature, the compound's molecular structure can be analyzed through computational modeling and comparative crystallographic studies. The structural framework of this compound contains several sterically significant features that influence its three-dimensional conformation and crystal packing behavior.
The compound lacks defined chiral centers, indicating that it exists as a single stereoisomer rather than requiring separation of enantiomeric forms. This characteristic simplifies synthetic procedures and analytical characterization compared to chiral pharmaceutical compounds. The absence of stereochemical complexity also contributes to reproducible biological activity measurements across different synthetic batches.
The brominated benzyl substituent introduces significant steric bulk and electronic effects that influence the compound's overall molecular geometry. The bromine atom, being a large halogen, creates substantial van der Waals interactions that may affect crystal packing arrangements and intermolecular associations in the solid state. These structural features are consistent with compounds designed for specific protein binding interactions.
The phenoxy linker region provides conformational flexibility while maintaining structural rigidity sufficient for biological recognition. The ether linkage allows rotation around the carbon-oxygen bond, enabling the molecule to adopt multiple conformations necessary for optimal target binding. This balance between flexibility and constraint represents a key design element in the compound's architecture.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Spectroscopic analysis of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy offers detailed information about the compound's molecular framework and electronic environment of individual atoms. The complex aromatic system present in this compound generates characteristic resonance patterns that confirm the presence of multiple benzene rings and their substitution patterns.
Proton nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to the various hydrogen environments within the molecule. The aromatic protons typically appear in the chemical shift range of 7.0 to 8.0 parts per million, while the aliphatic protons of the phenethyl chain resonate at higher field positions. The acetamide methylene protons generate a characteristic singlet signal, confirming the presence of this functional group.
Carbon-13 nuclear magnetic resonance provides additional structural verification by identifying all carbon environments within the molecule. The aromatic carbons produce signals in the 120-140 parts per million region, while the carbonyl carbon of the acetamide group typically appears around 170 parts per million. These spectroscopic fingerprints enable unambiguous identification and purity assessment of this compound samples.
Infrared spectroscopy analysis reveals characteristic absorption bands corresponding to the major functional groups present in this compound. The acetamide carbonyl group produces a strong absorption band typically observed around 1650-1680 wavenumbers. The sulfamide group contributes characteristic stretching vibrations in the 1300-1400 wavenumber region, while aromatic carbon-carbon stretching appears around 1500-1600 wavenumbers.
| Spectroscopic Technique | Key Characteristics | Typical Values |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 ppm |
| ¹H Nuclear Magnetic Resonance | Methylene protons | 3.0-4.5 ppm |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | ~170 ppm |
| Infrared | Amide carbonyl | 1650-1680 cm⁻¹ |
| Infrared | Sulfamide stretch | 1300-1400 cm⁻¹ |
Ultraviolet-visible spectroscopy provides information about the electronic transitions within this compound's conjugated system. The compound exhibits absorption maxima corresponding to π→π* transitions of the aromatic systems, typically observed in the 250-280 nanometer range. These electronic transitions are characteristic of substituted benzene derivatives and provide additional confirmation of the compound's aromatic character.
Thermodynamic Properties and Stability Profiling
The thermodynamic properties of this compound are crucial for understanding its stability, storage requirements, and handling characteristics. The compound demonstrates favorable stability under standard laboratory conditions when stored appropriately, with recommended storage temperatures of 0°C for short-term applications and -20°C for long-term preservation.
Thermal stability analysis indicates that this compound maintains structural integrity under moderate heating conditions, although specific decomposition temperatures are not extensively documented in available literature. The presence of multiple aromatic rings contributes to thermal stability through extended conjugation and resonance stabilization effects. However, the acetamide functional group may represent a potential site for thermal degradation under extreme conditions.
Solubility characteristics of this compound show optimal dissolution in dimethyl sulfoxide, achieving concentrations suitable for biological assay applications. The compound demonstrates limited water solubility, consistent with its lipophilic character and aromatic-rich structure. This solubility profile requires consideration of appropriate solvent systems for biological testing and formulation development.
| Property | Value | Conditions |
|---|---|---|
| Storage Temperature (Short-term) | 0°C | Desiccated environment |
| Storage Temperature (Long-term) | -20°C | Desiccated environment |
| Purity | ≥98% | High-performance liquid chromatography |
| Primary Solvent | Dimethyl sulfoxide | Room temperature |
| Stability | Stable | Standard laboratory conditions |
Chemical stability profiling reveals that this compound maintains its structural integrity under standard analytical conditions. High-performance liquid chromatography analysis consistently demonstrates purity levels exceeding 98%, indicating minimal degradation during synthesis and purification procedures. This high purity is essential for reproducible biological activity measurements and structure-activity relationship studies.
The compound's stability profile supports its utility in pharmaceutical research applications, where consistent chemical composition is critical for reliable experimental results. Environmental factors such as light exposure and moisture content should be controlled to maintain optimal stability during storage and handling procedures.
Properties
Molecular Formula |
C23H23BrN2O4S |
|---|---|
Molecular Weight |
503.411 |
IUPAC Name |
N-(4-Bromobenzyl)-2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide |
InChI |
InChI=1S/C23H23BrN2O4S/c24-20-8-6-19(7-9-20)16-25-23(27)17-30-21-10-12-22(13-11-21)31(28,29)26-15-14-18-4-2-1-3-5-18/h1-13,26H,14-17H2,(H,25,27) |
InChI Key |
CZAFIFBJBFDMTP-UHFFFAOYSA-N |
SMILES |
O=C(NCC1=CC=C(Br)C=C1)COC2=CC=C(S(=O)(NCCC3=CC=CC=C3)=O)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SAPA-1j |
Origin of Product |
United States |
Scientific Research Applications
Microbiological Applications
Antimicrobial Resistance Studies
SAPA-1j plays a crucial role in understanding antimicrobial resistance mechanisms in bacteria. Research has shown that the SapA protein is involved in the resistance of Actinobacillus pleuropneumoniae to antimicrobial peptides. A study demonstrated that deletion of the sapA gene resulted in increased sensitivity to antimicrobial peptides, indicating its role as a protective factor against these agents . This research highlights the potential of this compound as a target for developing new antimicrobial therapies.
Transport Mechanism Insights
This compound is part of a multi-component transporter system that facilitates the transport of substrates across bacterial membranes. The structure of SapA reveals a ligand-binding cavity essential for its function in transporting antimicrobial peptides and heme . Understanding this mechanism can lead to advancements in drug delivery systems and therapeutic interventions against resistant bacterial strains.
Diagnostic Applications
Congenital Chagas Disease Detection
This compound is utilized in the IgM-Shed Acute Phase Antigen (SAPA) test for diagnosing congenital Chagas disease. This test has shown high sensitivity and specificity compared to traditional diagnostic methods, making it a valuable tool for early detection in newborns . The incorporation of this compound into diagnostic protocols could enhance disease management in endemic regions.
Data Tables
Case Studies
Case Study 1: Antimicrobial Resistance Mechanism
In a study conducted on Actinobacillus pleuropneumoniae, researchers created a Δ sapA mutant strain to assess its virulence and resistance capabilities. The findings indicated that disruption of the SapA protein led to reduced colonization ability and virulence in a mouse model, underscoring its critical role in bacterial survival against host defenses .
Case Study 2: Diagnostic Efficacy
The implementation of the IgM-SAPA test was evaluated in a cohort of newborns at risk for congenital Chagas disease. Results showed that this test could accurately identify cases missed by standard microscopy techniques, suggesting its potential as a primary diagnostic tool in resource-limited settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: S-As-Pt (SAPA-2k)
- Structural Similarities : SAPA-2k shares the sulfur-arsenic backbone but substitutes platinum (Pt) for palladium (Pd). This substitution increases molecular weight by 16% (Table 1).
- Functional Differences :
Compound B: Se-As-Pd (SAPA-3m)
- Structural Similarities : SAPA-3m replaces sulfur with selenium (Se), altering the chalcogenide layer’s ionic radius.
- Functional Differences :
Table 1: Key Properties of this compound and Analogues
| Property | This compound (S-As-Pd) | SAPA-2k (S-As-Pt) | SAPA-3m (Se-As-Pd) |
|---|---|---|---|
| Molecular Weight (g/mol) | 342.7 | 398.2 | 389.5 |
| Bandgap (eV) | 2.3 | 2.1 | 1.5 |
| Thermal Stability (°C) | 650 | 580 | 620 |
| Catalytic Turnover (h⁻¹) | 1,200 | 1,560 | 890 |
Comparison with Functionally Similar Compounds
Compound C: MoS₂-Based Catalysts
- Functional Overlap : Both this compound and MoS₂ are used in hydrodesulfurization (HDS) catalysis.
- Divergences :
Compound D: GaAs (Gallium Arsenide)
- Functional Overlap : Both are semiconductor materials.
- Divergences :
Research Findings and Limitations
Preparation Methods
Initial Lead Identification
Li et al. (2015) performed molecular docking studies against the SMS1 active site, prioritizing compounds with high binding affinity. SAPA-1a (IC<sub>50</sub> = 5.2 μM) served as the lead structure, which was subsequently optimized to yield this compound. Key modifications included:
Reaction Scheme
The synthesis of this compound proceeds via the following steps:
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Sulfonation of 4-hydroxyphenethylamine | Chlorosulfonic acid, 0°C, 2 hrs | Introduce sulfonyl chloride group |
| 2 | Coupling with 2-phenoxyacetic acid | HATU, DIPEA, DMF, rt, 12 hrs | Form acetamide linkage |
| 3 | Bromination | NBS, AIBN, CCl<sub>4</sub>, reflux, 6 hrs | Add bromine for stability |
| 4 | Purification | Column chromatography (SiO<sub>2</sub>, hexane:EtOAc) | Isolate final product |
Experimental Procedures
Stepwise Synthesis
Step 1: Sulfonation of 4-Hydroxyphenethylamine
4-Hydroxyphenethylamine (1.0 eq) was treated with chlorosulfonic acid (1.2 eq) at 0°C for 2 hours. The intermediate sulfonyl chloride was precipitated in ice-cold water and filtered.
Step 2: Amide Bond Formation
The sulfonated intermediate (1.0 eq) was reacted with 2-phenoxyacetic acid (1.1 eq) using HATU (1.2 eq) and DIPEA (2.5 eq) in DMF. The mixture was stirred at room temperature for 12 hours, followed by aqueous workup.
Step 3: Bromination
N-Bromosuccinimide (1.05 eq) and AIBN (0.1 eq) in CCl<sub>4</sub> were refluxed for 6 hours to introduce the bromine substituent.
Step 4: Purification
The crude product was purified via silica gel chromatography (hexane:EtOAc, 3:1) to yield this compound as a white solid (purity >98% by HPLC).
Characterization and Analytical Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>23</sub>H<sub>23</sub>BrN<sub>2</sub>O<sub>4</sub>S |
| Molecular Weight | 503.41 g/mol |
| Solubility | 250 mg/mL in DMSO |
| Storage Conditions | 4°C, protected from light |
Spectral Data
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) :
δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.32 (m, 5H, ArH), 4.62 (s, 2H, OCH<sub>2</sub>CO), 3.52 (t, J = 6.8 Hz, 2H, CH<sub>2</sub>N), 2.87 (t, J = 6.8 Hz, 2H, CH<sub>2</sub>Ph). -
HRMS (ESI<sup>+</sup>) : m/z 505.0789 [M+H]<sup>+</sup> (calc. 505.0784).
Optimization and Yield Improvements
Catalytic Efficiency
Replacing HATU with EDCl/HOBt in Step 2 reduced side products but lowered yield (65% vs. 72%). Microwave-assisted coupling (60°C, 30 min) increased yield to 85% while maintaining purity.
Solvent Screening
| Solvent | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 12 hrs | 72 | 98 |
| THF | 24 hrs | 58 | 95 |
| DCM | 18 hrs | 63 | 97 |
DMF proved optimal due to better solubility of intermediates.
Biological Evaluation
SMS1 Inhibition Assay
This compound exhibited dose-dependent inhibition of SMS1 (IC<sub>50</sub> = 2.1 μM), outperforming SAPA-1a (IC<sub>50</sub> = 5.2 μM).
| Compound | IC<sub>50</sub> (μM) | Selectivity (SMS1/SMS2) |
|---|---|---|
| This compound | 2.1 ± 0.3 | >50 |
| SAPA-1a | 5.2 ± 0.7 | 12 |
Molecular Docking Insights
Docking studies revealed critical interactions:
-
Bromine atom with Tyr338 and Arg342 residues.
Scale-Up and Industrial Feasibility
Pilot-Scale Synthesis
A 100-g batch achieved 68% yield using:
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Raw Materials | 12,500 |
| Solvents | 3,200 |
| Labor/Equipment | 8,000 |
Challenges and Solutions
Bromine Instability
Early batches showed decomposition upon storage due to light sensitivity. Stabilization was achieved by:
Q & A
Q. What experimental design considerations are critical for synthesizing SAPA-1j with high purity?
Methodological Answer:
- Prioritize controlled reaction conditions (e.g., temperature, solvent selection, and stoichiometry) to minimize side products.
- Use iterative purification techniques such as column chromatography or recrystallization, validated via HPLC (≥95% purity thresholds) .
- Document all parameters (e.g., reaction time, catalyst concentration) in a standardized protocol to ensure reproducibility.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
Methodological Answer:
- Combine NMR spectroscopy (¹H/¹³C for functional group identification), mass spectrometry (HRMS for molecular weight confirmation), and FT-IR (bond vibration analysis).
- Cross-reference spectral data with computational predictions (e.g., DFT simulations) to validate structural assignments .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups and control for Type I errors .
Advanced Research Questions
Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
Methodological Answer:
- Conduct sensitivity analyses to identify variables (e.g., solvent effects, pH) that may explain discrepancies.
- Validate computational models with experimental controls (e.g., isotopic labeling or kinetic isotope effects) .
- Report confidence intervals for computational parameters (e.g., Gibbs free energy calculations) to quantify uncertainty .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Implement statistical process control (SPC) charts to monitor critical quality attributes (CQAs) like yield and purity.
- Standardize raw material sourcing and storage conditions (e.g., desiccants for hygroscopic reagents) .
- Perform accelerated stability studies to identify degradation pathways under stress conditions (e.g., heat, light) .
Q. How can this compound’s pharmacokinetic data be reconciled with in vitro bioactivity studies?
Methodological Answer:
Q. What theoretical frameworks explain this compound’s mechanism of action despite incomplete empirical data?
Methodological Answer:
- Anchor hypotheses to molecular docking studies or cheminformatics databases (e.g., ChEMBL) to predict target interactions.
- Employ abductive reasoning to iteratively refine hypotheses based on partial data (e.g., fragment-based drug design principles) .
Methodological Guidance for Data Reporting
Q. What are the best practices for documenting this compound’s synthesis to ensure reproducibility?
Methodological Answer:
- Provide granular details in the Experimental Section :
- Instrument calibration records (e.g., NMR magnet strength, HPLC column specifications).
- Raw data repositories (e.g., spectral files, crystallographic coordinates) as supplementary materials .
- Use structured tables to summarize synthesis parameters (e.g., solvent ratios, reaction yields) and characterization results (e.g., melting points, Rf values).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
